molecular formula C21H21N3O5 B15316010 (1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

Cat. No.: B15316010
M. Wt: 395.4 g/mol
InChI Key: HULQKGAWTDMSSA-FUHWJXTLSA-N
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Description

(1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a cyclopropylcarbamamido group, a benzamido group, and a hydroxy-indene carboxylic acid moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-1-[4-(cyclopropylcarbamamido)benzamido]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid typically involves multiple steps, including the formation of the cyclopropylcarbamamido group, the benzamido group, and the hydroxy-indene carboxylic acid moiety.

    Formation of Cyclopropylcarbamamido Group: This step involves the reaction of cyclopropylamine with a suitable carbamoyl chloride under controlled conditions to form the cyclopropylcarbamamido group.

    Formation of Benzamido Group: The benzamido group is synthesized by reacting benzoyl chloride with an appropriate amine in the presence of a base such as triethylamine.

    Formation of Hydroxy-Indene Carboxylic Acid Moiety: This moiety is formed through a series of reactions starting from indene, involving hydroxylation and carboxylation steps.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The amido groups can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

  • **Ox

Properties

Molecular Formula

C21H21N3O5

Molecular Weight

395.4 g/mol

IUPAC Name

(1S,2S)-1-[[4-(cyclopropylcarbamoylamino)benzoyl]amino]-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid

InChI

InChI=1S/C21H21N3O5/c25-17-3-1-2-14-15(17)10-16(20(27)28)18(14)24-19(26)11-4-6-12(7-5-11)22-21(29)23-13-8-9-13/h1-7,13,16,18,25H,8-10H2,(H,24,26)(H,27,28)(H2,22,23,29)/t16-,18+/m0/s1

InChI Key

HULQKGAWTDMSSA-FUHWJXTLSA-N

Isomeric SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)N[C@H]3[C@H](CC4=C3C=CC=C4O)C(=O)O

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)NC3C(CC4=C3C=CC=C4O)C(=O)O

Origin of Product

United States

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